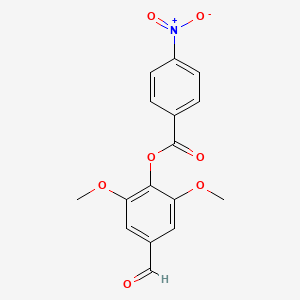![molecular formula C21H20O3 B5721999 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, also known as PVL, is a synthetic compound that has been widely used in scientific research due to its unique properties. PVL is a derivative of coumarin, a natural compound found in many plants, and has been shown to have a wide range of biological and pharmacological activities.
Mecanismo De Acción
The mechanism of action of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. It has been shown to have antioxidant activity, which may help to protect cells from damage caused by free radicals. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has also been shown to have anti-inflammatory activity, which may make it useful in the treatment of inflammatory conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in laboratory experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one in laboratory experiments is that it is a relatively new compound, and its properties and potential applications are still being explored.
Direcciones Futuras
There are many potential future directions for research on 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. One area of interest is in the development of new cancer treatments based on 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its derivatives. Another area of interest is in the study of the biochemical and physiological effects of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one, which may lead to the development of new therapies for a range of conditions. Additionally, further research is needed to fully understand the mechanism of action of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one involves several steps, starting with the reaction of 4-hydroxycoumarin with propyl bromide to form 4-propyl-7-hydroxycoumarin. This intermediate is then reacted with 4-vinylbenzyl chloride in the presence of a base to yield 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one. The overall synthesis is relatively straightforward and can be carried out on a small scale in a laboratory setting.
Aplicaciones Científicas De Investigación
4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been extensively studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of cancer treatment. 4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one has been shown to have potent anti-cancer activity, particularly against breast and prostate cancer cells. It has also been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
7-[(4-ethenylphenyl)methoxy]-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O3/c1-3-5-17-12-21(22)24-20-13-18(10-11-19(17)20)23-14-16-8-6-15(4-2)7-9-16/h4,6-13H,2-3,5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIMANDRRWIXMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-ethenylbenzyl)oxy]-4-propyl-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)


![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)




![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
